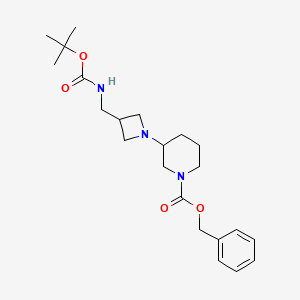

Benzyl 3-(3-(((tert-butoxycarbonyl)amino)methyl)azetidin-1-yl)piperidine-1-carboxylate

Description

Benzyl 3-(3-(((tert-butoxycarbonyl)amino)methyl)azetidin-1-yl)piperidine-1-carboxylate (molecular formula: C₂₂H₃₃N₃O₄; molecular weight: 403.523 g/mol) is a synthetic organic compound featuring a piperidine core substituted with an azetidine ring and tert-butoxycarbonyl (Boc)-protected amine groups . The azetidine moiety is functionalized with a Boc-aminomethyl group, while the piperidine nitrogen is protected by a benzyloxycarbonyl (Cbz) group. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and other bioactive molecules requiring stereochemical precision . Its stereochemical complexity and dual protection (Boc and Cbz) make it valuable for selective deprotection strategies during multi-step syntheses.

Properties

IUPAC Name |

benzyl 3-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidin-1-yl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O4/c1-22(2,3)29-20(26)23-12-18-13-25(14-18)19-10-7-11-24(15-19)21(27)28-16-17-8-5-4-6-9-17/h4-6,8-9,18-19H,7,10-16H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUKIHWBFRKPMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CN(C1)C2CCCN(C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662494 | |

| Record name | Benzyl 3-(3-{[(tert-butoxycarbonyl)amino]methyl}azetidin-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131594-79-0 | |

| Record name | Phenylmethyl 3-[3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-azetidinyl]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131594-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3-(3-{[(tert-butoxycarbonyl)amino]methyl}azetidin-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzyl 3-(3-(((tert-butoxycarbonyl)amino)methyl)azetidin-1-yl)piperidine-1-carboxylate, a complex organic compound, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: C22H33N3O4

- Molecular Weight: 403.52 g/mol

- CAS Number: 1131594-79-0

The compound features a piperidine ring, an azetidine ring, and a tert-butoxycarbonyl (Boc) protecting group, which contribute to its reactivity and stability in various chemical environments .

Biological Activity

Mechanism of Action:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The Boc protecting group can be cleaved under acidic conditions, revealing an amine group that can participate in further chemical reactions. The structural features of the piperidine and azetidine rings provide rigidity that influences the compound's reactivity and binding affinity to various biological targets.

Antimicrobial Properties:

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess minimum inhibitory concentration (MIC) values against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. These findings suggest potential applications in developing new antibiotics .

Synthesis and Research Applications

Synthetic Routes:

The synthesis of this compound typically involves multiple steps:

- Preparation of the azetidine ring.

- Functionalization with a tert-butoxycarbonyl group.

- Introduction of the piperidine ring via nucleophilic substitution.

- Final benzylation to obtain the desired product .

Research Applications:

The compound is utilized in various scientific fields:

- Medicinal Chemistry: As a precursor in synthesizing therapeutic agents targeting neurological disorders.

- Biochemical Studies: Used as a substrate in enzyme assays to study enzyme mechanisms.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)pyrrolidine-1-carboxylate | Pyrrolidine ring instead of piperidine | Varies; less studied |

| Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole | Contains azetidine and Boc group | Antimicrobial activity documented |

The uniqueness of this compound lies in its combination of structural elements that enhance its reactivity and potential therapeutic applications compared to similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of compounds related to this compound in treating resistant bacterial strains. For example:

Scientific Research Applications

Chemical Properties and Structure

This compound has the molecular formula and is characterized by the presence of a piperidine ring, an azetidine ring, and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is particularly significant as it allows for selective deprotection under acidic conditions, facilitating further chemical transformations .

Drug Development

Benzyl 3-(3-(((tert-butoxycarbonyl)amino)methyl)azetidin-1-yl)piperidine-1-carboxylate serves as a versatile building block in the development of new therapeutic agents. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets. For example:

- Anticancer Agents : The compound's ability to interact with biological targets makes it a candidate for developing novel anticancer drugs.

- Neurological Disorders : Its structural components may facilitate the design of compounds aimed at treating neurological conditions by targeting neurotransmitter systems .

Biological Research

In biological research, this compound is utilized as a tool for studying enzyme interactions and cellular processes. The Boc group can be selectively removed to release reactive amines that participate in further biochemical reactions, making it useful for:

- Labeling Studies : It can be employed in studies requiring the labeling of biomolecules.

- Mechanistic Studies : The compound aids in elucidating mechanisms of action for various biological pathways due to its reactivity with different functional groups .

Chemical Reactivity

This compound can undergo various chemical reactions:

- Oxidation : Common reagents like potassium permanganate can be used to oxidize the compound to yield ketones or alcohols.

- Reduction : Lithium aluminum hydride or sodium borohydride can reduce functional groups to form amines or alkanes.

- Substitution Reactions : Its reactivity allows for substitution with alkyl halides or acyl chlorides under suitable conditions .

Case Study 1: Synthesis of Novel Anticancer Compounds

A study investigated the modification of this compound to develop new anticancer agents. The researchers synthesized derivatives with varying substituents on the piperidine ring and evaluated their cytotoxicity against cancer cell lines. Results indicated that certain modifications significantly enhanced antiproliferative activity, suggesting potential therapeutic applications .

Case Study 2: Mechanistic Insights into Neurotransmitter Activity

Another research effort focused on using this compound to explore its interactions with neurotransmitter receptors. By modifying the Boc group and studying the resulting amine's binding affinities, researchers were able to gain insights into the molecular mechanisms underlying neurotransmitter action, paving the way for drug development targeting neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of Boc- and Cbz-protected heterocyclic amines. Below is a detailed comparison with analogous structures, focusing on molecular features, synthetic utility, and physicochemical properties.

Benzyl 4-(3-((tert-Butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate (CAS: 883546-87-0)

- Structure : Differs in the substitution position of the azetidine ring on the piperidine core (4-position vs. 3-position in the target compound) .

- Molecular Weight : 389.49 g/mol (vs. 403.523 g/mol for the target compound).

- Synthetic Utility : Used in kinase inhibitor synthesis due to its spatial orientation, which may influence binding affinity in target proteins .

(R)- and (S)-Benzyl 3-(tert-Butoxycarbonylamino)piperidine-1-carboxylate (CAS: 485820-12-0 and 876379-22-5)

- Structure : Enantiomers with Boc-protected amine directly on the piperidine ring instead of the azetidine substituent .

- Molecular Weight : 348.42 g/mol (lower due to absence of azetidine).

- Synthetic Utility : Employed in chiral building blocks for opioid receptor antagonists. The absence of azetidine simplifies the structure but limits opportunities for secondary functionalization .

Benzyl 4-(3-Ethoxy-3-oxopropyl)piperidine-1-carboxylate

- Structure : Replaces the Boc-azetidine group with an ethoxycarbonylpropyl chain .

- Molecular Weight : 333.40 g/mol.

- Physicochemical Properties : Higher lipophilicity (logP ≈ 3.2) compared to the target compound (logP ≈ 2.8) due to the ethoxy group .

- Key Difference : Lacks the tertiary amine and rigid azetidine ring, reducing its utility in targeting enzymes requiring precise spatial recognition .

tert-Butyl (3R)-3-{[6-(Dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate

- Structure : Features a nitropyrimidinyl substituent instead of azetidine, with a Boc-protected piperidine .

- Molecular Weight : 534.58 g/mol.

- Synthetic Utility : Used in anticancer drug candidates; the nitro group facilitates electrophilic substitution reactions, unlike the azetidine’s nucleophilic nitrogen .

- Key Difference: The pyrimidine ring introduces aromaticity and planar geometry, contrasting with the non-aromatic, puckered azetidine in the target compound .

Structural and Functional Analysis

Key Structural Determinants

Physicochemical Properties

- Solubility : The target compound’s solubility in dichloromethane and DMSO is comparable to 2.1 and 2.2 but lower than 2.3 due to reduced lipophilicity .

- Stability: Boc groups in all compounds are stable under basic conditions but cleaved by acids (e.g., TFA), while Cbz groups require hydrogenolysis .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Benzyl 3-(3-(((tert-butoxycarbonyl)amino)methyl)azetidin-1-yl)piperidine-1-carboxylate?

- Methodology : The compound is synthesized via multi-step reactions involving tert-butyloxycarbonyl (Boc) protection, azetidine-piperidine coupling, and subsequent deprotection. For example, intermediates like tert-butyl 3-((((benzyloxy)carbonyl)amino)methyl)azetidine-1-carboxylate are coupled with piperidine derivatives under conditions such as dichloromethane (DCM) or tetrahydrofuran (THF) solvents with triethylamine as a base. Deprotection of the Boc group is achieved using trifluoroacetic acid (TFA), yielding the final product .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to minimize side products.

Q. Which analytical techniques are suitable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use H and C NMR to confirm structural integrity, particularly for chiral centers and functional groups (e.g., tert-butyl and benzyl moieties) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 403.52 matches theoretical mass) .

- HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Q. What are the optimal storage conditions to ensure compound stability?

- Methodology : Store the compound in sealed, moisture-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid prolonged exposure to light, as UV radiation may degrade the azetidine ring .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during azetidine-piperidine coupling?

- Data Contradiction Analysis : Variations in yields (e.g., 56% vs. 83% in similar reactions) may arise from impurities in intermediates or suboptimal reaction conditions.

- Mitigation Strategies :

- Purification : Pre-purify intermediates via flash chromatography before coupling .

- Catalyst Screening : Test palladium or copper catalysts to enhance coupling efficiency .

- Temperature Control : Perform reactions under controlled temperatures (e.g., 0°C to room temperature) to suppress side reactions .

Q. What strategies enhance the compound’s stability under varying pH conditions?

- Methodology :

- pH Buffering : Conduct stability assays in buffered solutions (pH 4–8) to identify degradation-prone conditions. For example, the tert-butyl group may hydrolyze under strongly acidic (pH < 3) or basic (pH > 10) conditions .

- Derivatization : Introduce electron-withdrawing substituents (e.g., fluorine) to the piperidine ring to improve hydrolytic resistance .

Q. How does structural modification impact the compound’s biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Azetidine Modifications : Replacing the azetidine ring with pyrrolidine reduces conformational rigidity, potentially altering receptor binding .

- Boc Group Replacement : Substituting tert-butyl with benzyl carbamate enhances lipophilicity, improving membrane permeability but may reduce metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.